4-Aminonaphthalen-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWUBNSJFILOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560310 | |
| Record name | 4-Aminonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90923-80-1 | |
| Record name | 4-Amino-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90923-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Aminonaphthalen 2 Ol
Precursor Synthesis Strategies Involving 4-Aminonaphthalen-2-OL
Diazotization Reactions for Aryldiazonium Salt Formation
A primary reaction pathway for this compound involves the transformation of its primary aromatic amine group into a diazonium salt. This process, known as diazotization, is a cornerstone in synthetic organic chemistry for converting aromatic amines into a wide array of other functional groups. researchgate.netmasterorganicchemistry.com The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is unstable and generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comlkouniv.ac.in
The reaction must be conducted at low temperatures, typically between 0–5 °C, because aryldiazonium salts are generally unstable and can decompose, liberating nitrogen gas. masterorganicchemistry.comlkouniv.ac.in The mechanism involves the generation of the nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. This electrophilic ion is then attacked by the nucleophilic nitrogen atom of the amino group on the this compound molecule. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the 4-hydroxy-naphthalen-1-yl diazonium salt. lkouniv.ac.in This resulting diazonium salt is a highly valuable intermediate, primarily used immediately in subsequent reactions without isolation due to its instability. researchgate.netmasterorganicchemistry.com
Azo Coupling Reactions with Phenolic and Amine Derivatives
The aryldiazonium salt synthesized from this compound is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. lkouniv.ac.inresearchgate.net This electrophilic aromatic substitution reaction is the fundamental chemical basis for the formation of a large class of synthetic colorants known as azo dyes. cuhk.edu.hk The coupling components are typically phenols or aromatic amines, whose activating hydroxyl or amino groups make the aromatic ring sufficiently nucleophilic to react with the diazonium ion. researchgate.net
The most significant application of the azo coupling reaction involving diazotized this compound is the synthesis of azo dyes. cuhk.edu.hk The diazonium salt couples with various naphthol derivatives, phenols, anilines, and other activated aromatic systems to yield compounds with an extended conjugated system (Ar-N=N-Ar'), which is responsible for their characteristic colors. cuhk.edu.hkohsu.edu The specific color of the resulting dye is influenced by the chemical nature of both the diazo component (derived from this compound) and the coupling component, including the presence of various substituent groups. cuhk.edu.hk For instance, coupling the diazonium salt with another naphthol derivative, such as 1-amino-2-naphthol-4-sulphonic acid, can produce complex azo dyes. orientjchem.org The reaction conditions, particularly pH, are critical; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with amines is carried out in weakly acidic solutions. cuhk.edu.hk
Table 1: Examples of Azo Dye Formation
| Diazo Component Precursor | Coupling Component | Resulting Azo Compound Class | Reference |
|---|---|---|---|
| This compound | Phenolic derivatives (e.g., Resorcinol) | Hydroxy-Azo Dyes | orientjchem.org |
| This compound | Naphthol derivatives (e.g., Naphthalen-2-ol) | Naphthyl-Azo Dyes | cuhk.edu.hk |
| This compound | Aromatic amines (e.g., Aniline derivatives) | Amino-Azo Dyes | researchgate.net |
| 1-Amino-2-naphthol-4-sulphonic acid | Resorcinol | Sulfonated Azo Dyes | orientjchem.org |
The versatility of this compound and its derivatives extends to the synthesis of more complex molecules like Azo-Schiff base ligands. These ligands are of significant interest in coordination chemistry as they can form stable complexes with various transition metals. utq.edu.iqresearchgate.net The synthesis can be conceptualized in a multi-step process. First, an azo dye is formed using a diazotized amine and a coupling component that also contains a reactive carbonyl group or an amino group. Subsequently, this intermediate undergoes a condensation reaction to form the azomethine (C=N) linkage characteristic of a Schiff base. researchgate.net
For example, a synthetic strategy could involve coupling a diazotized aminobenzaldehyde with this compound. The resulting azo compound, now bearing both a hydroxyl group and an aldehyde group, could then be condensed with a primary amine to form the final Azo-Schiff base ligand. Alternatively, a pre-formed Schiff base containing a diazotizable amino group can be subjected to diazotization and then coupled with a suitable partner like this compound. researchgate.net These ligands possess multiple donor sites (e.g., the nitrogen atoms of the azo and azomethine groups, and the oxygen of the hydroxyl group) for coordinating with metal ions. utq.edu.iq
Condensation Reactions for Heterocycle Formation
The amino and hydroxyl groups of this compound can participate in condensation reactions to form various heterocyclic structures. These reactions typically involve the reaction of the aminonaphthol with a bifunctional reagent, leading to the formation of a new ring fused to the naphthalene (B1677914) system. This is a key strategy for building complex, polycyclic molecules from relatively simple precursors. semanticscholar.orgnih.gov A notable example is the synthesis of benzo[a]phenoxazinium salts through the condensation of aminonaphthols with nitrosoanilines or nitrosonaphthylamines. uminho.pt
A specific and important application of aminonaphthols in heterocyclic synthesis is the creation of the dibenzo[b,f] georganics.sksigmaaldrich.comoxazepine core structure, which is found in pharmacologically active compounds. uni-rostock.de Research has demonstrated a base-promoted, metal-free protocol for synthesizing dibenzo[b,f] georganics.sksigmaaldrich.comoxazepin-11-amines. uni-rostock.dersc.org In this transformation, ortho-amino-substituted naphthalenols, such as 1-aminonaphthalen-2-ol (an isomer of the title compound), serve as suitable starting materials. uni-rostock.de
The reaction involves the condensation of the aminonaphthol with a substituted 2-fluorobenzonitrile. The process is typically promoted by a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc) at elevated temperatures. uni-rostock.de The mechanism is proposed to proceed via an initial nucleophilic aromatic substitution of the fluorine atom by the phenoxide (formed from the hydroxyl group under basic conditions), followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the seven-membered oxazepine ring. rsc.org This methodology provides an efficient route to complex polycyclic heteroaromatic compounds. uni-rostock.de
Table 2: Synthesis of Dibenzo-oxazepine Derivatives
| Naphthol Substrate | Benzonitrile Substrate | Base | Product Class | Reference |
|---|---|---|---|---|
| 1-Aminonaphthalen-2-ol | 2-Fluorobenzonitrile | K₃PO₄ | Naphtho[1,2-b]benzo[f] georganics.sksigmaaldrich.comoxazepin-12-amine | uni-rostock.de |
| 3-Aminonaphthalen-2-ol | 2-Fluorobenzonitrile | K₃PO₄ | Naphtho[2,3-b]benzo[f] georganics.sksigmaaldrich.comoxazepin-12-amine | uni-rostock.de |
| 2-Aminophenol | 2-Fluorobenzonitrile | K₃PO₄ | Dibenzo[b,f] georganics.sksigmaaldrich.comoxazepin-11-amine | uni-rostock.de |
| 2-Aminopyridin-3-ol | 2-Fluorobenzonitrile | K₃PO₄ | Benzo[f]pyrido[3,2-b] georganics.sksigmaaldrich.comoxazepin-10-amine | uni-rostock.de |
Benzo[a]phenoxazinium Chloride Synthesis
The synthesis of benzo[a]phenoxazinium chlorides, a class of compounds with applications as near-infrared (NIR) fluorescent probes, can be achieved through the condensation of this compound (also referred to as 5-aminonaphthalen-2-ol) with various nitrosophenol derivatives. uminho.ptuminho.ptmdpi.com The core reaction involves refluxing the aminonaphthol and a nitrosophenol hydrochloride in a suitable solvent, such as ethanol (B145695), often in the presence of a catalytic amount of concentrated hydrochloric acid. uminho.ptmdpi.com
The general synthetic approach is outlined below:
A solution of a nitrosophenol derivative in ethanol is treated with this compound and a small amount of concentrated hydrochloric acid. uminho.pt
The mixture is heated under reflux for a specified period, during which the condensation and cyclization occur to form the benzo[a]phenoxazinium chloride structure. uminho.ptmdpi.com
The reaction progress can be monitored by thin-layer chromatography (TLC). uminho.pt
Microwave irradiation has been explored as an alternative to conventional heating to optimize reaction conditions. uminho.pt Studies have shown that using ethanol as a solvent under microwave conditions can lead to excellent yields with significantly reduced reaction times compared to conventional heating methods. uminho.pt For instance, the reaction of nitrosophenol with this compound in ethanol under microwave irradiation can be completed in as little as 3 minutes. uminho.pt
The versatility of this synthesis allows for the introduction of various substituents onto the final benzo[a]phenoxazinium scaffold by using appropriately derivatized aminonaphthols and nitrosophenols. mdpi.commdpi.com For example, the amine group of this compound can be alkylated prior to the condensation reaction to produce N-substituted benzo[a]phenoxazinium chlorides. mdpi.com
Table 1: Synthesis of Benzo[a]phenoxazinium Chlorides via Conventional Heating
| Starting Materials | Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrosophenol 6 + 5-Aminonaphthalen-2-ol 1 | Ethanol | 9 | 96 | uminho.pt |
| Nitrosophenol 6 + Derivative 2 | Ethanol | 15.3 | 86 | uminho.pt |
| Nitrosophenol 6 + Derivative 4a | Ethanol | 150 | 34 | uminho.pt |
| Nitrosophenol 6 + Derivative 4b | Ethanol | 280 | 45 | uminho.pt |
| Nitrosophenol 6 + Derivative 4c | DMF | 120 | 38 | uminho.pt |
| Nitrosophenol 6 + Derivative 5 | Ethanol | 10 | 90 | uminho.pt |
Pyrimidine (B1678525) Derivative Synthesis
The chemical scaffold of this compound serves as a valuable starting material for the synthesis of various pyrimidine derivatives. Research has demonstrated that 1-aminonaphthalen-2-ol hydrochloride (an isomeric form of this compound) can be condensed with different isothiocyanatoketones to generate a library of pyrimidine-containing compounds. niscpr.res.inresearchgate.net
This synthetic strategy involves the reaction of the amino group of the aminonaphthol with the isothiocyanate group, followed by cyclization with the ketone moiety to form the pyrimidine ring. This method is part of a broader approach to synthesize a number of pyrimidine derivatives by reacting various amines with isothiocyanatoketones. niscpr.res.inresearchgate.net The resulting compounds have been evaluated for various biological activities, highlighting the utility of aminonaphthols in medicinal chemistry. niscpr.res.inresearchgate.net
Naphtho[2,3-d]oxazole Synthesis
The synthesis of the naphtho[2,3-d]oxazole heterocyclic system can be achieved using aminonaphthol isomers as key precursors. Specifically, 3-aminonaphthalen-2-ol has been utilized in a condensation reaction with bromoacetic acid, mediated by polyphosphoric acid, to produce a bromomethylated naphtho[2,3-d]oxazole derivative. uminho.pt This resulting functionalized naphthoxazole has been explored as a photocleavable protecting group for carboxylic acids. uminho.pt
Other synthetic routes to the related naphtho[2,3-d]oxazole-4,9-dione core involve the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at elevated temperatures. nih.gov More advanced methods include a cascade oxazole-benzannulation of ortho-alkynylamidoarylketones, which allows for the preparation of a wide variety of substituted naphtho[2,3-d]oxazoles. nih.gov
Advanced Synthetic Routes for Naphthalene Derivatives Utilizing Amino-Naphthols
Electroreductive Coupling and Rearrangement Processes
Electrosynthesis offers a powerful and green alternative for constructing complex organic molecules. oaepublish.com In the context of aminonaphthol synthesis, electroreductive coupling combined with subsequent rearrangement processes represents an advanced strategy for creating substituted naphthalene derivatives. oaepublish.comacs.org
Electroreduction of Phthalimides to Aminonaphthalen-1-ols
A notable advanced synthetic route involves the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds to produce 4-aminonaphthalen-1-ols. acs.orgnih.gov This process is typically carried out in a divided electrochemical cell using platinum electrodes. oaepublish.com The reaction proceeds in the presence of trimethylsilyl (B98337) chloride (TMSCl). oaepublish.comacs.org
The initial electrochemical coupling product undergoes a subsequent acid-catalyzed rearrangement upon treatment with an acid like trifluoroacetic acid (TFA) to yield the final 4-aminonaphthalen-1-ol products. acs.orgnih.govbeilstein-journals.org This method is significant as it constructs the aminonaphthol skeleton through a C-C bond-forming reaction and a subsequent rearrangement, providing access to substituted naphthalene cores that are of interest as potentially bioactive molecules. oaepublish.com
Product Selectivity Control via N-Substituents on Phthalimides
A key feature of the electroreductive coupling of phthalimides is the ability to control the regioselectivity of the final rearranged product by modifying the substituent on the nitrogen atom of the phthalimide (B116566) starting material. oaepublish.comacs.org The nature of this N-substituent dictates which of two possible isomers of the substituted 4-aminonaphthalen-1-ol is preferentially formed. acs.org
Research findings, supported by density functional theory (DFT) calculations, indicate the following selectivity:
Bulky N-substituents on the phthalimide favor the formation of 3-substituted 4-aminonaphthalen-1-ols . oaepublish.comacs.org
Less bulky N-substituents selectively lead to the formation of 2-substituted 4-aminonaphthalen-1-ols . oaepublish.comacs.org
This selectivity is attributed to the preferred pathway of protonation (O-protonation vs. N-protonation) of an amide group in the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate during the acid-catalyzed rearrangement step. acs.org This level of control enhances the synthetic utility of the method, allowing for the targeted synthesis of specific isomers.
Table 2: Product Selectivity in Electroreductive Coupling Based on N-Substituent
| N-Substituent on Phthalimide | Steric Bulk | Preferred Product | Reference |
|---|---|---|---|
| R group | Bulky | 3-substituted 4-aminonaphthalen-1-ol | oaepublish.comacs.org |
| R group | Less Bulky | 2-substituted 4-aminonaphthalen-1-ol | oaepublish.comacs.org |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental in constructing complex molecular architectures. For aminonaphthalene derivatives, catalysts based on palladium, copper, and chromium have proven effective in forging new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Three-Component Reactions
Palladium catalysis is a powerful tool for multi-component reactions, enabling the efficient assembly of complex molecules from simple precursors. While direct three-component reactions involving this compound are not extensively documented, the principles are well-established with related structures. For instance, a palladium-catalyzed three-component reaction of 2-alkynylbromobenzene, 2-alkynylaniline, and an electrophile can produce diverse 11H-indeno[1,2-c]quinolines. rsc.org This methodology demonstrates the capacity of palladium to orchestrate a cascade of bond formations, tolerating a wide array of functional groups. rsc.org
Another relevant example is the synthesis of α-arylglycine derivatives through a palladium-catalyzed enantioselective three-component reaction of aryl boronic acids, sulfonamides, and glyoxylic acid. frontiersin.org The mechanism involves the formation of a cationic palladium(II) species, which facilitates transmetallation with the boronic acid and subsequent stereoselective transfer of the aryl group to an imine intermediate. frontiersin.org The use of Pd(II) precursors with labile ligands, such as trifluoroacetate, is crucial for achieving high reactivity. frontiersin.org
These examples underscore the potential for developing similar palladium-catalyzed three-component strategies that could incorporate this compound to generate novel, structurally complex arylamine derivatives.
Copper-Catalyzed Amine-Substituted Naphthalene Synthesis
Copper catalysts are widely employed for the synthesis of amine-substituted naphthalenes due to their rich redox chemistry, accessing Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states. thieme-connect.comscispace.com This versatility allows for reactions to proceed through either one-electron radical pathways or two-electron organometallic pathways. scispace.com
A notable application is the copper-catalyzed asymmetric [4+1] annulation of yne-allylic esters with arylamines to produce axially chiral arylpyrroles. nih.gov In this context, 8-aminonaphthalen-2-ol, an isomer of the title compound, was found to be an effective substrate, highlighting the importance of the hydroxyl group in controlling the reaction's enantioselectivity, likely through hydrogen bonding interactions. nih.gov
Further methods for synthesizing amine-substituted naphthalenes include the reaction of 1,4-diarylbuta-1,3-diynes with cyclic amines in the presence of a copper chloride catalyst. sorbonne-universite.fr The proposed mechanism involves an initial intermolecular hydroamination, followed by copper coordination and an intramolecular amination process, culminating in reductive elimination to yield the product. sorbonne-universite.fr Additionally, a one-pot cyclization of 4-(2-bromophenyl)but-2-enoates using copper cyanide provides an efficient route to 1-aminonaphthalene-2-carboxylates in excellent yields. thieme-connect.com
| Reactants | Catalyst/Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Yne-allylic esters + Aryl amines (e.g., 8-aminonaphthalen-2-ol) | Copper Catalyst | Axially Chiral Arylpyrroles | Hydroxyl group on the aminonaphthol is critical for enantioselectivity. | nih.gov |
| 1,4-Diarylbuta-1,3-diynes + Cyclic amines | Copper Chloride | Amino-substituted Naphthalenes | Proceeds via hydroamination and intramolecular amination. | sorbonne-universite.fr |
| 4-(2-Bromophenyl)but-2-enoates | Copper Cyanide (CuCN) | 1-Aminonaphthalene-2-carboxylates | Efficient one-pot cascade reaction with excellent yields. | thieme-connect.com |
| 2-Bromoacetophenone + Amides + Terminal alkynes | Copper Iodide / NaOH | Naphthalen-1-amines | A 6-endo-dig cyclization process in water. | thieme-connect.com |
Chromium-Salen Catalyzed Oxidative Cross-Coupling
Chromium-salen complexes are effective catalysts for the aerobic oxidative cross-coupling of aminonaphthalenes with phenols and naphthols. nsf.govresearchgate.net This method utilizes air as a benign oxidant at room temperature, offering a sustainable route to unsymmetrical biaryls. nsf.gov The reaction between N,N-dimethyl-2-aminonaphthalene and 2-naphthol (B1666908), catalyzed by a Cr-salen complex, demonstrates this transformation. nsf.gov
Mechanistic studies suggest a process involving an outer-sphere oxidation of the aminonaphthalene by an active oxo-Cr(V) species. nsf.govresearchgate.net This is followed by a nucleophilic attack from the phenol (B47542) or naphthol coupling partner. nsf.gov Interestingly, the reaction's outcome can be influenced by the steric properties of the reactants. While many couplings yield a single C-C coupled product, reactions involving aminonaphthalene and sterically unhindered phenols can produce a mixture of both C-C and C-O coupled products. nsf.govresearchgate.net
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | Room Temperature | Higher yield compared to elevated or 0°C temperatures. | nsf.gov |
| Oxidant | Air | Serves as an effective and sustainable oxidant. | nsf.gov |
| Phenol Partner | Sterically unencumbered phenols | Can lead to a mixture of C-C and C-O coupled products. | nsf.gov |
| Mechanism | Outer-sphere oxidation | The aminonaphthalene is oxidized, followed by nucleophilic attack. | nsf.gov |
Cyclization Reactions for Substituted Naphthalenes
Cyclization reactions are a cornerstone for the synthesis of the naphthalene core. Gold-catalyzed carbocyclization of alkyne-tethered diazo compounds is a modern approach to creating multi-functionalized naphthalene derivatives under mild conditions. researchgate.netnih.gov The key step in this cascade is the formation of a vinyl gold carbene intermediate. researchgate.net The resulting products, such as functionalized nitrones, can be subsequently converted into various naphthalenol analogues, including 4-aminonaphthalen-1-ol derivatives. nih.gov
Another strategy involves the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds. beilstein-journals.org Following this coupling, subsequent treatment with acid can lead to the formation of 3- and 2-substituted 4-aminonaphthalen-1-ols. beilstein-journals.org The synthesis of substituted naphthalenes can also be achieved through the base-induced cyclization of 2-alkynylnaphthalen-1-amines, which proceeds via a nucleophilic 5-endo-dig cyclization of an N-anion intermediate. chim.it
One-Step Synthesis Protocols for Biaryl Systems
The creation of biaryl systems in a single step is highly desirable for synthetic efficiency. A metal-free, one-pot protocol for synthesizing unsymmetric 1,1'-biaryl-2,2'-diamines has been developed through the reaction of 2-naphthols with aryl hydrazines. ccspublishing.org.cn This reaction, performed under solvent-free conditions, yields the desired biaryl diamine and, notably, also produces the ortho-aminated byproduct, 1-amino-2-naphthol. ccspublishing.org.cn The reaction is sensitive to electronic effects; 2-naphthols with electron-donating groups react to form the biaryl product, whereas those with strong electron-withdrawing groups may only yield the ortho-aminated product. ccspublishing.org.cn
Another one-pot method for creating polyaryl systems is the photoinitiated reaction between the anion of an aminonaphthol and a dihalobenzene. conicet.gov.ar For example, the reaction between the anion of 2-aminonaphthalene and 1-bromo-4-iodobenzene (B50087) can produce the disubstituted triaryl amine in a single step, with arylation occurring at the C1 position. conicet.gov.ar
General Reaction Mechanisms of this compound and its Derivatives
The reactions of aminonaphthols and their derivatives are governed by several key mechanistic pathways.
Metal-Carbene Intermediates: In gold-catalyzed cyclizations of alkyne-tethered diazo compounds, the reaction proceeds through a 6-endo-dig carbocyclization. researchgate.net This initially forms a gold π-complex with the alkyne, which then cyclizes to generate a key vinyl gold carbene intermediate that drives the subsequent transformations toward the naphthalene product. researchgate.net
Outer-Sphere Oxidation: For chromium-salen catalyzed cross-couplings, the proposed mechanism involves the oxidation of the aminonaphthalene partner via an outer-sphere electron transfer with an oxo-Cr(V) species. nsf.gov This generates a radical cation on the aminonaphthalene, which is then attacked by the nucleophilic phenol partner. nsf.gov For less hindered phenols, an alternative inner-sphere electron transfer may occur. nsf.gov
Radical and Anionic Pathways: In electroreductive couplings, the mechanism can follow two potential paths. beilstein-journals.org A radical pathway involves a one-electron reduction of the starting material to form a radical anion, which then adds to an acceptor molecule. beilstein-journals.org Alternatively, an anionic pathway involves a two-electron reduction to form a dianion that acts as the nucleophile. beilstein-journals.org In photoinitiated SRN1 reactions for biaryl synthesis, the mechanism involves the generation of a radical anion from the substrate, which then fragments and couples with a nucleophile. conicet.gov.ar
Aryne Intermediates: Some copper-catalyzed three-component reactions are presumed to proceed through an aryne intermediate. chim.it For example, a triflate starting material can be converted to an aryne, which then interacts with a copper-acetylide complex and an amine source to form the final substituted naphthalene product. chim.it
Electrophilic and Nucleophilic Substitution Processes
The electronic properties of this compound make it susceptible to both electrophilic and nucleophilic attacks. The amino and hydroxyl groups are strong activating groups, directing electrophiles to specific positions on the naphthalene ring. Conversely, the compound can also act as a nucleophile or be transformed into intermediates that react with nucleophiles.
Electrophilic Substitution: The -OH and -NH2 groups are ortho-, para-directing. In this compound, the positions ortho and para to these activating groups are C1, C3, and C5. The hydroxyl group at C2 and the amino group at C4 strongly activate the ring towards electrophilic attack. The position of substitution is determined by the combined directing effects of both groups and steric factors. For instance, in electrophilic substitution reactions like diazo coupling, the hydroxyl group can direct an incoming diazonium salt to the para-position if available, or to an ortho position. jksus.org For this compound, the C1 and C3 positions are particularly activated. The C1 position is ortho to the -OH group and meta to the -NH2 group, while the C3 position is ortho to both groups, making it highly electron-rich and a likely site for electrophilic attack.
Nucleophilic Substitution and Addition: While direct nucleophilic aromatic substitution on the electron-rich naphthalene ring is challenging, this compound can participate in nucleophilic reactions through its functional groups or after conversion to a more reactive intermediate. The amino group is nucleophilic and can react with various electrophiles. mdpi.com
Furthermore, oxidation of the aminonaphthol can generate an electrophilic intermediate, such as an imino-quinone species, which then readily reacts with nucleophiles. For example, the electrochemical oxidation of the related 1-aminonaphthalen-2-ol generates 1-iminonaphthalen-2(1H)-one. researchgate.netprotocols.io This electrophilic intermediate can then undergo a Michael addition reaction with nucleophiles like arylsulfinic acids, leading to substitution on the naphthalene ring. researchgate.netnih.gov A similar pathway can be postulated for this compound.
Research has also demonstrated the synthesis of substituted 1-aminonaphthalene-2-carboxylates via a cascade cyclization, showcasing the versatility of aminonaphthalene precursors in complex transformations that involve nucleophilic attack. thieme-connect.com
| Reaction Type | Reagent/Condition | Product Type | Research Finding |
| Electrophilic Substitution | Diazonium Salts | Azo-coupled product | The hydroxyl group directs incoming electrophiles, leading to the formation of azo dyes. jksus.org |
| Nucleophilic Addition (following oxidation) | Arylsulfinic Acids (after electrochemical oxidation) | 3-Sulfonyl-4-aminonaphthalen-2-ol (postulated) | Electro-generated imino-quinones from aminonaphthols act as Michael acceptors for nucleophiles like arylsulfinic acids. researchgate.netnih.gov |
| Nucleophilic Attack by Amino Group | Acylating agents (e.g., in Sugasawa reaction) | N-acylated or C-acylated products | The amino group can act as a nucleophile, although C-acylation ortho to the amine can be achieved under specific Lewis acid conditions. mdpi.com |
Oxidation and Reduction Pathways
The aminonaphthol structure is sensitive to redox conditions. The presence of both amino and hydroxyl groups makes the naphthalene ring electron-rich and susceptible to oxidation, while reduction reactions typically target derivatives of the parent compound to generate the aminonaphthol.
Oxidation: The oxidation of aminonaphthols is a key transformation. Electrochemical studies on the related compound Acid Orange 7, an azo dye, reveal that both its oxidation and reduction can surprisingly lead to the same redox couple: 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. researchgate.netprotocols.io This indicates that the oxidation of the aminonaphthol moiety proceeds via the formation of a quinone-imine intermediate. This intermediate is generated through a process involving the loss of electrons and protons. For this compound, oxidation would likely form 4-aminonaphthalene-1,2-dione or its tautomeric imino-quinone form. Further oxidation can lead to ring-opening and degradation of the molecule. researchgate.net
Reduction: this compound can be formed via the reduction of other naphthalene derivatives. A common synthetic route involves the reduction of nitronaphthalenes. solubilityofthings.com For instance, the reduction of a corresponding dinitro- or nitro-hydroxynaphthalene would yield the aminonaphthol. Another significant pathway is the reductive cleavage of azo dyes. For example, the degradation of the dye 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonate has been reported to yield 1-aminonaphthalen-2-ol as one of the products, a process that involves the reduction of the azo linkage (-N=N-). acs.org
| Pathway | Starting Material | Key Intermediate/Product | Research Context |
| Oxidation | This compound | 4-Aminonaphthalene-1,2-dione (or tautomer) | Electrochemical studies show that aminonaphthols oxidize to quinone-imine species. researchgate.netprotocols.io |
| Reduction | Azo dye containing the aminonaphthol moiety | This compound | Reductive cleavage of the azo bond in dyes is a known pathway to form aminonaphthols. acs.org |
| Reduction | Nitronaphthalene derivative | This compound | The reduction of nitro groups is a standard method for synthesizing aromatic amines. solubilityofthings.com |
Bucherer Reaction Considerations
The Bucherer reaction is a reversible chemical reaction that converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. organicreactions.orgwikipedia.org Conversely, the retro-Bucherer reaction transforms a naphthylamine back into a naphthol. spcmc.ac.in This reaction is of significant industrial importance for the synthesis of dye intermediates. organicreactions.org
Given that this compound possesses both a hydroxyl (naphthol) and an amino (naphthylamine) group, the Bucherer reaction is highly relevant.
From Naphthol to Amine: this compound could theoretically be synthesized from 2,4-dihydroxynaphthalene by reacting it with ammonia and sodium bisulfite. This would involve the selective amination of one of the two hydroxyl groups.
From Amine to Naphthol (Retro-Bucherer): The amino group at the C4 position of this compound could potentially be converted to a hydroxyl group by heating with an aqueous bisulfite solution, yielding 2,4-dihydroxynaphthalene.
Interconversion: The reversibility of the reaction means that an equilibrium can be established between the aminonaphthol and the corresponding dihydroxynaphthalene or diaminonaphthalene, depending on the reaction conditions (presence of ammonia or water). wikipedia.org
A practical application of this reaction is seen in multi-step syntheses where a readily available naphthol is converted to a naphthylamine to allow for subsequent reactions. For example, 2-naphthol is often converted to 2-naphthylamine (B18577) via the Bucherer reaction as an initial step in the synthesis of more complex molecules. mdpi.com
| Transformation | Reactant | Reagents | Product | Reaction Name |
| Amination | 2,4-Dihydroxynaphthalene | NH3, NaHSO3 | This compound | Bucherer Reaction |
| Hydroxylation | This compound | H2O, NaHSO3 (heat) | 2,4-Dihydroxynaphthalene | Retro-Bucherer Reaction |
Carbene Intermediate Formation and Transformations
While this compound itself is not typically a precursor for generating carbenes, its amino group makes it an excellent nucleophile for reacting with carbenes or carbene equivalents. Recent advances in organic chemistry have focused on metal-free catalytic reactions that utilize safe and stable surrogates for hazardous diazo compounds to generate carbene-like reactivity.
One such approach is the organocatalytic N-H insertion reaction using α-carbonyl sulfoxonium ylides as carbene surrogates. rsc.orgnih.gov In this type of transformation, a chiral phosphoric acid catalyst activates the sulfoxonium ylide, which then reacts with a nucleophile. Studies have shown that various aryl amines, including the structurally related 8-aminonaphthalen-2-ol, can serve as effective nucleophiles in these reactions. rsc.org
The proposed mechanism does not involve a free carbene. Instead, the chiral phosphoric acid protonates the ylide, making it more electrophilic. The amino group of the aminonaphthol then attacks the α-carbon, leading to the formation of a new C-N bond and the elimination of dimethyl sulfoxide. This provides a pathway to synthesize α-amino esters derived from the aminonaphthol scaffold with high enantioselectivity. rsc.orgnih.gov This methodology represents a modern, metal-free approach to functionalizing the amino group of compounds like this compound through a process analogous to carbene insertion.
| Reaction Type | Substrates | Catalyst | Product | Key Feature |
| Asymmetric N-H Insertion | This compound (postulated), α-carbonyl sulfoxonium ylide | Chiral Phosphoric Acid (CPA) | Enantioenriched α-amino ester of the aminonaphthol | Metal-free reaction using a stable carbene surrogate; the aminonaphthol acts as the nucleophile. rsc.orgnih.gov |
Structure Activity Relationship Sar and Mechanistic Biological Studies
Pharmacological Activity Assessment
The pharmacological profile of derivatives based on the 4-Aminonaphthalen-2-OL structure has been explored through various in vitro and in silico methods. These studies aim to understand how these compounds interact with biological targets at a molecular level.
Enzyme Activity Modulation
Derivatives of the naphthol scaffold have been shown to modulate the activity of several key enzymes. For instance, certain aminobenzylnaphthols, which are synthesized from 2-naphthol (B1666908), have been identified through in silico investigations as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation nih.gov. Additionally, studies on other amino-naphthalene derivatives have included cyclooxygenase (COX) assays to evaluate their anti-inflammatory potential, indicating an interaction with the enzymes involved in the prostaglandin synthesis pathway frontiersin.org.
Further research into naphthalene-based structures has revealed inhibitory activity against bacterial enzymes. Specifically, derivatives of naphthalene-N-sulfonyl-D-glutamic acid were found to inhibit MurD and MurE ligases in E. coli, which are essential enzymes for the synthesis of the bacterial cell wall nih.gov.
Receptor Binding Affinity and Selectivity
The ability of this compound derivatives to bind to specific biological receptors has been a subject of computational and experimental studies. In silico predictions for aminobenzylnaphthols suggest potential inhibitory activity against the Adenosine A1 receptor (ADORA1) and the E3 ubiquitin-protein ligase TRIM24 nih.gov.
Furthermore, derivatives of the structurally related tetrahydronaphthalen-ol have been synthesized and evaluated for their binding affinity to dopamine receptors. Certain compounds in this class have shown a high affinity for the D3 receptor subtype, with Ki values in the low nanomolar range, suggesting that the naphthalene (B1677914) core can be adapted to achieve selective receptor binding nih.gov.
Influence on Metabolic Pathways
The interaction of naphthalene-based compounds with metabolic pathways is primarily understood through their own biotransformation. The parent compound, naphthalene, is metabolized by Cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP3A4, to form various hydroxylated metabolites, including 1-naphthol and 2-naphthol. The presence of an amino group, as in this compound, is expected to influence this metabolic process.
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of aminobenzylnaphthol derivatives indicates that members of the CYP family are responsible for their oxidative metabolism nih.gov. Specifically, CYP2D6 and CYP3A4 are noted as being responsible for the metabolism of a majority of commercially available drugs, highlighting the likely metabolic pathway for novel naphthalene derivatives nih.gov. The functionalization of a drug with an amino acid moiety, a strategy used in creating some Betti base derivatives from 2-naphthol, can lead to improved delivery to target tissues and reduced toxicity nih.gov.
Antimicrobial and Anti-inflammatory Investigations
A significant body of research has been dedicated to the antimicrobial properties of compounds derived from the this compound scaffold. These studies have identified several derivatives with potent activity against a range of bacterial and fungal pathogens.
Antibacterial Efficacy
Derivatives of 1-amidoalkyl-2-naphthols have demonstrated notable antibacterial properties. For example, specific compounds from this family have shown high potency against the Gram-positive bacterium Staphylococcus aureus, while others displayed more pronounced inhibitory effects against the Gram-negative Klebsiella pneumoniae and the Gram-positive Bacillus subtilis.
Another class of derivatives, 2-(2-amino-1, 3-Oxazol-4-yl)-4-substitutednaphthalen-1-ols, has been synthesized and screened for antimicrobial activity. These compounds showed positive results against several bacteria, including Salmonella Typhi, Escherichia coli, Shigella dysenteriae, Klebsiella pneumoniae, and Staphylococcus aureus, when tested using the agar well diffusion method. The broad biological activity of naphthoquinones, which are structurally related to naphthols, is also well-documented, with many derivatives showing antimicrobial effects.
| Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Amidoalkyl naphthols | Staphylococcus aureus | High potency | |
| Amidoalkyl naphthols | Klebsiella pneumoniae | Pronounced inhibitory effects | |
| Amidoalkyl naphthols | Bacillus subtilis | Pronounced inhibitory effects | |
| Oxazole derivatives of naphthol | S. Typhi, E. coli, S. dysenteriae, K. pneumoniae, S. aureus | Good activity |
Antifungal Properties
The antifungal potential of the this compound scaffold has also been realized through the study of its derivatives. The aforementioned oxazole derivatives of substituted naphthol were also tested against fungal pathogens and showed good results against Candida albicans and Aspergillus niger.
Research into a broader range of naphthol-based compounds has identified other promising antifungal agents. For example, newly synthesized 1,2,3-triazoles derived from naphthols have been evaluated for their antifungal activities. Furthermore, amphiphilic aromatic amino alcohols have demonstrated marked inhibition of standard fungal strains such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 312 μg/mL.
| Derivative Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Oxazole derivatives of naphthol | Candida albicans | Good activity | |
| Oxazole derivatives of naphthol | Aspergillus niger | Good activity | |
| Amphiphilic aromatic amino alcohols | Trichophyton rubrum | Marked inhibition (MIC 7.8-312 μg/mL) | |
| Amphiphilic aromatic amino alcohols | Trichophyton mentagrophytes | Marked inhibition (MIC 7.8-312 μg/mL) | |
| Amphiphilic aromatic amino alcohols | Candida albicans | Marked inhibition (MIC 7.8-312 μg/mL) |
Anti-inflammatory Response
The naphthalene scaffold is a core component of many compounds exhibiting diverse biological activities, including anti-inflammatory properties mdpi.com. Research into novel alpha- and beta-amino naphthalene derivatives has shown that incorporating azetidinyl and thiazolidinyl moieties can lead to potent anti-inflammatory effects nih.gov. In one study, specific derivatives, namely compounds 12 (an alpha-amino naphthalene derivative) and 28 (a beta-amino naphthalene derivative), demonstrated significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen nih.gov. This suggests that the position of the amino group (alpha or beta) and the nature of its substitution are critical factors in determining anti-inflammatory efficacy nih.gov.
While direct studies on this compound are scarce, the anti-inflammatory potential of aminomethyl derivatives of 2-naphthol has been a subject of investigation afribary.comgrossarchive.com. These studies aim to correlate the observed biological activity with the chemical structure, including electronic and stereochemical characteristics afribary.com. Naphtho-triazole derivatives have also shown promising anti-inflammatory effects mdpi.com. The anti-inflammatory action of such compounds is often evaluated through their ability to inhibit the activation of neutrophils or the production of pro-inflammatory cytokines like TNF-α mdpi.comresearchgate.net. Given these findings, it is plausible that this compound could serve as a foundational structure for developing new anti-inflammatory agents, though its intrinsic activity requires empirical validation.
Analgesic Effects
The investigation of naphthalene derivatives has also extended to their analgesic properties nih.gov. The same study that identified potent anti-inflammatory agents also screened for analgesic activity, indicating a potential dual-action profile for this class of compounds nih.gov. The structural modifications, such as the addition of specific heterocyclic moieties to the amino group, were crucial for the observed analgesic effects nih.gov.
Furthermore, research on related structures provides insights. For example, certain peptide toxins that modulate acid-sensing ion channels (ASICs), which are involved in pain perception, have demonstrated significant analgesic activity in acid-induced muscle pain models mdpi.com. While structurally different, this highlights that modulating specific physiological pathways can be a mechanism for analgesia. Many clinically used analgesics function by suppressing nerve action potential conduction, a property that can be influenced by a molecule's structure mdpi.com. The potential of this compound as an analgesic agent would likely depend on its ability to interact with relevant biological targets in the pain pathway, a characteristic governed by its specific arrangement of functional groups.
Neuroprotective Activity Evaluation
Naphthalene-based derivatives are increasingly being recognized for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's researchgate.netnih.gov. Several studies have shown that certain naphthalene derivatives can exhibit anti-amyloidogenic activity, inhibiting the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease researchgate.netnih.govnih.gov. For instance, a novel naphthalene derivative, compound 8 in one study, not only inhibited β-amyloid aggregation but also improved cognitive function in a transgenic mouse model of the disease nih.gov.
The mechanism of neuroprotection for these compounds is often linked to their ability to form stable complexes with Aβ species and inhibit the formation of toxic aggregates researchgate.net. While specific neuroprotective studies on this compound have not been detailed, the general activity of the naphthalene scaffold suggests it could be a valuable starting point for the design of neuroprotective agents researchgate.net.
Structure-Activity Relationship (SAR) Analysis of Naphthalene Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The biological activity of naphthalene derivatives is highly dependent on the position of substituents on the fused ring system. Studies on alpha- and beta-amino naphthalene derivatives reveal that the location of the amino group significantly influences their anti-inflammatory and analgesic profiles nih.gov. For instance, potent activity was found in derivatives of both alpha- and beta-naphthalenes, suggesting that both isomers can be effectively functionalized nih.gov.
Functional Group Impact on Pharmacological Properties
The amino (-NH2) and hydroxyl (-OH) groups are fundamental to the pharmacological properties of this compound. The hydroxyl group, being a hydrogen bond donor, can significantly modify the pharmacodynamics of a molecule by facilitating interactions with biological targets like receptors or enzymes nih.gov. The introduction of a hydroxyl group can also have a pharmacokinetic effect, typically increasing water solubility and aiding elimination nih.gov. However, its bulkiness compared to a hydrogen atom can also introduce steric hindrance, potentially weakening binding affinity nih.gov.
The amino group is also a key pharmacophore. It can form hydrogen bonds and, depending on the local chemical environment, can be protonated, allowing for ionic interactions with biological targets nih.gov. For example, in studies of naphthalene-chalcone hybrids, the amino group of an amino acid in the target enzyme's active site was observed forming a hydrogen bond with the synthesized molecule nih.gov. The interplay between the electron-donating or withdrawing nature of these groups and their positioning on the aromatic naphthalene core dictates the molecule's reactivity and its ability to bind to specific biological targets.
Comparison with Structurally Similar Compounds
The biological properties of this compound can be contextualized by comparing it to structurally similar aminonaphthols.
1-Amino-2-naphthol: This isomer is a well-known compound. Its properties can differ significantly from the 4-amino-2-ol isomer due to the different positioning of the amino group. For example, 1-Amidoalkyl-2-naphthol derivatives have been investigated for a range of biological activities, including antibacterial, antiviral, and antioxidant properties mdpi.com.
1-Amino-2-naphthol-4-sulfonic acid: This compound is structurally similar to this compound but contains an additional sulfonic acid group at the 4-position biosynth.comnih.gov. This sulfonic acid group drastically increases the molecule's polarity and water solubility. This compound has been studied for its antioxidant activity, which was found to be enhanced upon complexation with organotin(IV) compounds annalsofrscb.ro. This demonstrates how the addition of a single functional group can significantly alter the primary biological activities of the parent aminonaphthol structure.
The comparison underscores that even subtle changes in the arrangement or type of functional groups on the naphthalene scaffold can lead to distinct biological and chemical profiles.
Table 1: Structure-Activity Relationship Insights for Naphthalene Derivatives
| Structural Feature | Observed Effect on Biological Activity | Example Compound Class |
|---|---|---|
| Positional Isomerism (Alpha vs. Beta Amino Group) | Both alpha and beta positions can yield potent anti-inflammatory and analgesic compounds, indicating both are viable for derivatization. | Alpha- and Beta-Amino Naphthalene Derivatives nih.gov |
| Amino Group Substitution | Incorporation of heterocyclic moieties (azetidinyl, thiazolidinyl) can significantly enhance anti-inflammatory and analgesic activities. | Substituted Amino Naphthalene Derivatives nih.gov |
| Hydroxyl Group | Acts as a key hydrogen bond donor for receptor interaction but can also introduce steric hindrance. Affects both pharmacodynamics and pharmacokinetics. | General Naphthols and Phenols nih.gov |
| Addition of Sulfonic Acid Group | Drastically increases polarity and shifts biological activity focus, for example, towards antioxidant properties. | 1-Amino-2-naphthol-4-sulfonic acid annalsofrscb.ro |
| General Substitution at Position 2 | In some naphthalene hybrids, substitution at the second position was found to increase anticancer activity. | Naphthalene-Chalcone Hybrids nih.gov |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine the electronic structure of molecules. These methods solve the Schrödinger equation for a given molecule to provide information about its molecular orbitals and energy levels. Such calculations would typically involve geometry optimization of the 4-Aminonaphthalen-2-OL molecule to find its most stable conformation, followed by the calculation of its electronic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial in predicting the outcome of chemical reactions.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile. For this compound, the HOMO would likely be localized over the naphthalene (B1677914) ring system, with significant contributions from the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The energy of the HOMO is a key parameter in determining the ionization potential of the molecule.
The LUMO is the innermost orbital that is devoid of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity as an electrophile. In this compound, the LUMO would also be distributed over the aromatic system. The energy of the LUMO is related to the electron affinity of the molecule.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. It is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For aromatic compounds like this compound, the extent of conjugation and the nature of substituents significantly influence the HOMO-LUMO gap.
Table 1: Theoretical Frontier Molecular Orbital Data
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| This compound | Not Available | Not Available | Not Available | Not Available |
As no specific computational studies for this compound were found, this table is presented as a template for the type of data that would be generated from such an analysis.
The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It is defined as the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.
f+(r): Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species). This is related to the distribution of the LUMO.
f-(r): Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species). This is related to the distribution of the HOMO.
f0(r): Indicates the propensity of a site for a radical attack.
For this compound, a Fukui function analysis would identify specific carbon and heteroatoms on the naphthalene ring that are most susceptible to different types of chemical attack. The presence of the amino and hydroxyl groups would significantly influence the local reactivity, directing electrophilic attacks to specific positions on the aromatic rings.
Table 2: Theoretical Reactivity Indices
| Compound | Parameter | Value |
| This compound | Electronegativity (χ) | Not Available |
| Chemical Hardness (η) | Not Available | |
| Global Electrophilicity Index (ω) | Not Available |
This table illustrates the type of reactivity indices that would be calculated from the HOMO and LUMO energies, which are currently unavailable for this compound.
Reactivity Indices
Global Hardness (η) and Softness (σ)
Global hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A higher value of hardness indicates greater stability and lower reactivity. Conversely, global softness (σ), which is the reciprocal of hardness, signifies the ease with which a molecule can undergo electronic changes. For this compound, these parameters are crucial in predicting its stability and reactivity.
Global Electrophilicity Index (ω)
The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. This index is particularly useful for predicting the electrophilic nature of a compound in reactions.
Electronegativity (χ)
Electronegativity (χ), in the context of conceptual DFT, represents the power of a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential and provides a fundamental measure of the molecule's electron-attracting tendency.
Electron Transfer Parameters (ΔN, ω-, ω+)
The fraction of electrons transferred (ΔN) from an interacting molecule to this compound can be estimated to predict the direction of charge transfer in a reaction. Furthermore, the electrodonating (ω-) and electroaccepting (ω+) powers provide a more nuanced view of the molecule's capacity to donate or accept electronic charge, respectively.
Dipole Moment (μ)
Interactive Data Table of Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Value | Unit |
| Global Hardness | η | Data not available | eV |
| Global Softness | σ | Data not available | eV⁻¹ |
| Global Electrophilicity Index | ω | Data not available | eV |
| Electronegativity | χ | Data not available | eV |
| Electron Donating Power | ω- | Data not available | eV |
| Electron Accepting Power | ω+ | Data not available | eV |
| Fraction of Electrons Transferred | ΔN | Data not available | - |
| Dipole Moment | μ | Data not available | Debye |
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, transition states, and the energies involved in chemical transformations.
Density Functional Theory (DFT) for Reaction Pathways
DFT calculations can be employed to explore the mechanisms of reactions involving this compound. By modeling the reactants, intermediates, transition states, and products, it is possible to determine the most energetically favorable reaction pathways. For instance, in reactions such as electrophilic or nucleophilic substitutions on the naphthalene ring, DFT can elucidate the step-by-step process, including the identification of the rate-determining step. This theoretical approach provides a molecular-level understanding of the reaction dynamics, which is often challenging to obtain through experimental methods alone.
Kinetic Isotope Effect (KIE) in Mechanistic Studies
The Kinetic Isotope Effect (KIE) is a powerful tool in computational and experimental chemistry used to elucidate reaction mechanisms by observing the change in reaction rate upon isotopic substitution. It compares the rate of a reaction with a reactant containing a lighter isotope (kL) to the rate of the same reaction with a reactant containing a heavier isotope (kH). This effect arises from the differences in mass, which influence the vibrational frequencies of chemical bonds.
While KIE is a fundamental technique for investigating rate-determining steps and the structure of transition states in chemical reactions, specific studies detailing the kinetic isotope effect for reactions directly involving this compound are not prominently available in current literature. Theoretically, KIE studies could be applied to understand mechanisms such as enzymatic oxidation of the hydroxyl group or electrophilic substitution on the naphthalene ring. For instance, substituting a hydrogen atom with deuterium at a position involved in bond cleavage during the rate-limiting step would be expected to produce a primary KIE, significantly slowing the reaction. This would confirm the breaking of that specific C-H bond in the transition state.
Transition State Analysis and Energy Profiles
Transition state analysis is a cornerstone of computational chemistry for mapping the mechanistic pathways of chemical reactions. It involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the energy profile of the reaction, which includes the energies of reactants, intermediates, transition states, and products. This analysis provides critical information about the feasibility of a proposed mechanism and its activation energy.
For this compound, computational methods like Density Functional Theory (DFT) could be employed to model its reactions, such as oxidation, polymerization, or its role in multicomponent reactions like the Betti reaction, which involves naphthols. While specific transition state analyses for this compound are not detailed in the available research, studies on the isomerization pathways of naphthalene and the reaction mechanisms of its derivatives provide a framework for how such analyses would be conducted mdpi.comacs.org. A theoretical study would involve mapping the potential energy surface to identify the lowest energy path from reactants to products, thereby elucidating the reaction's mechanism and kinetics.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of a compound with a biological target.
While direct molecular docking studies focused exclusively on this compound are limited, extensive research has been conducted on structurally similar aminonaphthol and naphthol derivatives, often referred to as Betti bases or aminobenzylnaphthols nih.govresearchgate.netresearchgate.netbohrium.com. These studies provide valuable insights into how the aminonaphthol scaffold interacts with various biological targets, such as enzymes and proteins involved in cancer pathways.
Prediction of Binding Affinity
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable and favorable interaction. Molecular docking simulations for various naphthol-2-ol derivatives have shown significant binding affinities for several important biological targets. For instance, novel compounds containing a naphthol-2-ol skeleton exhibited binding energies ranging from -9.08 to -10.08 kcal/mol against histone deacetylase 2 (HDACs-2) ekb.eg. Another study on a different β-Naphthol derivative reported a strong binding affinity of -10.8 kcal/mol with an α-glucosidase protein model researchgate.net. These findings suggest that the naphthol scaffold, a core component of this compound, is a promising framework for designing potent inhibitors.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Novel Naphthol-2-ol Derivatives | HDACs-2 | -9.08 to -10.08 | ekb.eg |
| β-Naphthol Derivative | α-glucosidase | -10.8 | researchgate.net |
| Aminobenzylnaphthols (MMZ compounds) | CDK2 | Not specified | nih.gov |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives | Tubulin (Colchicine binding site) | Not specified | researchgate.net |
Protein-Substrate Interaction Analysis
Beyond predicting binding energy, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking or π-cation interactions. For derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol, docking studies revealed key interactions within the colchicine binding site of tubulin researchgate.net. The analysis highlighted hydrogen bonding and π-cation interactions as crucial for stabilizing the complex, thereby contributing to the compound's antiproliferative activity researchgate.net. Such analyses are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.
Simulation Studies
Molecular Dynamics Simulation (MDS) for Molecular Behavior
Molecular Dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes, protein flexibility, and the stability of ligand-protein complexes that are not apparent from static docking models.
In the context of this compound and its derivatives, MD simulations serve to validate the stability of docking poses and to explore the dynamic nature of the protein-ligand interactions. Studies on aminobenzylnaphthols have employed MD simulations to confirm that the ligand forms a stable complex with its target protein, such as Cyclin-Dependent Kinase 2 (CDK2) or Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.govresearchgate.net. These simulations can predict that the compound remains stably bound within the active site throughout the simulation period, reinforcing the docking results and providing a more realistic model of the molecular interactions in a physiological environment researchgate.net.
Corrosion Inhibition Mechanism Studies on Metal Surfaces
Theoretical investigations using computational methods like Density Functional Theory (DFT) are crucial for understanding the interaction between corrosion inhibitors and metal surfaces at a molecular level. researchgate.net Such studies provide valuable insights into the electronic properties and adsorption behavior of inhibitor molecules, which are key to their protective function. For aminonaphthalene derivatives, the presence of heteroatoms (nitrogen and oxygen) and the aromatic naphthalene ring are of significant interest for their potential as effective corrosion inhibitors. researchgate.netresearchgate.net
The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net Computational studies on 4-Amino-naphthalene-1-ol (4ANO) have explored its adsorption on an Fe (111) surface. researchgate.netjeires.com The adsorption process is facilitated by the presence of electron-rich centers in the molecule, such as the nitrogen of the amino group and the oxygen of the hydroxyl group, as well as the π-electrons of the naphthalene ring.
Quantum chemical parameters derived from DFT calculations help in elucidating the adsorption mechanism. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the iron atom, enhancing the adsorption process. researchgate.net Conversely, a lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also strengthen the inhibitor-metal bond through back-donation. researchgate.net
The following table presents key quantum chemical parameters calculated for 4-Amino-naphthalene-1-ol (4ANO) and related naphthalene derivatives from a comparative study. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-Amino-naphthalene-1-ol (4ANO) | -5.123 | -1.456 | 3.667 |
| Naphthalene-4-diamine (N4D) | -5.231 | -1.321 | 3.910 |
| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.011 | -2.012 | 2.999 |
| 4-Amino-2H-naphthalene-1-one (4AHN) | -5.098 | -1.987 | 3.111 |
| 4-Amino-2H-naphthalene-1-thione (4AHT) | -4.876 | -2.112 | 2.764 |
Binding energy is a direct measure of the strength of the interaction between the inhibitor molecule and the metal surface. researchgate.net A higher binding energy signifies a more stable and stronger adsorption, which is indicative of better corrosion inhibition performance. researchgate.net Computational simulations allow for the calculation of this energy, providing a quantitative assessment of the inhibitor's potential.
In a study of naphthalene derivatives on an Fe (111) surface, 4-Amino-naphthalene-1-ol (4ANO) was found to exhibit a high binding energy, suggesting a strong and favorable interaction with the iron surface. researchgate.netresearchgate.netjeires.com This strong binding is a key factor contributing to its robust corrosion inhibition properties. researchgate.netresearchgate.netjeires.com The calculation of binding energy typically involves determining the total energy of the inhibitor-metal system and subtracting the energies of the isolated inhibitor molecule and the metal surface. researchgate.net
The table below shows the calculated binding energies for 4-Amino-naphthalene-1-ol (4ANO) and other naphthalene derivatives on an Fe (111) surface. researchgate.net
| Inhibitor Molecule | Binding Energy (kcal/mol) |
| 4-Amino-naphthalene-1-ol (4ANO) | -152.3 |
| Naphthalene-4-diamine (N4D) | -145.1 |
| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -139.8 |
| 4-Amino-2H-naphthalene-1-one (4AHN) | -121.5 |
| 4-Amino-2H-naphthalene-1-thione (4AHT) | -118.9 |
The significantly high negative binding energy for 4ANO underscores its strong adsorption tendency on the iron surface, which is a desirable characteristic for an effective corrosion inhibitor. researchgate.netresearchgate.net
While detailed computational studies on the specific influence of various environmental factors on the inhibition efficiency of 4-Amino-naphthalene-1-ol are limited in the available literature, it is well-established that factors such as pH, temperature, and the presence of other chemical species can significantly affect the performance of corrosion inhibitors. researchgate.net
Applications in Advanced Materials and Specialized Fields
Advanced Material Development
The development of advanced materials hinges on the ability to design and synthesize molecules with specific, predictable properties. The naphthalene (B1677914) core of 4-Aminonaphthalen-2-OL provides a robust, aromatic, and electronically active platform. The attached amino and hydroxyl groups offer sites for further chemical modification, allowing for the fine-tuning of its electronic and optical characteristics. This versatility positions it and its derivatives as promising candidates for the creation of next-generation materials.
The extended π-conjugated system of the naphthalene rings is fundamental to the electronic behavior of its derivatives. Compounds built upon this scaffold are explored for their potential as organic semiconductors, components in conductive polymers, and active elements in electronic devices. The presence of electron-donating groups like the amino and hydroxyl moieties on this compound can modulate the electron density of the aromatic system. This influences key electronic parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for determining a material's charge transport capabilities and its potential use in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Naphthalene derivatives are well-known for their fluorescent properties, and aminonaphthols are of particular interest due to their unique photochemical behaviors. The interplay between the acidic hydroxyl group and the basic amino group can lead to complex optical phenomena, including excited-state proton transfer (ESPT). This property makes them highly sensitive to their local environment, such as solvent polarity and pH. Consequently, derivatives of this compound are investigated for their potential as fluorescent probes and sensors. By modifying the core structure, researchers can develop materials that exhibit specific responses—such as a change in fluorescence color or intensity—in the presence of certain ions, molecules, or environmental conditions, making them valuable for chemical sensing and bio-imaging applications.
Corrosion Inhibition Technology
The protection of metals from corrosion is a critical industrial challenge, and organic molecules, particularly those containing heteroatoms and aromatic rings, have proven to be effective inhibitors. Naphthalene derivatives are a significant class of such inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.
Naphthalene derivatives function as corrosion inhibitors primarily through the adsorption of their molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (like nitrogen and oxygen in this compound) with lone pairs of electrons and the π-electrons of the aromatic naphthalene rings. elsevierpure.com These electrons can be shared with the vacant d-orbitals of the metal, forming a coordinate bond that anchors the inhibitor molecule to the surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.
Research into various naphthalene derivatives demonstrates their effectiveness. A study investigating several aminonaphthalene compounds on iron surfaces revealed significant variations in inhibition efficiency based on their molecular structure. researchgate.net For instance, compounds like 4-Amino-naphthalene-1-ol (4ANO) showed strong corrosion inhibition properties due to favorable interactions and high binding energy with the iron surface. researchgate.net The effectiveness of these compounds is often evaluated using electrochemical techniques, which show that naphthalene derivatives can retard both anodic (metal dissolution) and cathodic (corrosion-related reduction) reactions, classifying them as mixed-type inhibitors. elsevierpure.comiau.ir
Below is a data table summarizing the findings of a theoretical study on the corrosion inhibition properties of various naphthalene derivatives on an Fe (111) surface, highlighting key quantum parameters that correlate with their protective capabilities. researchgate.net
| Compound Name | Binding Energy (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Inhibition Character |
| 4-Amino-naphthalene-1-ol (4ANO) | -1.82 | 3.31 | 1.65 | Strong Inhibition |
| Naphthalene-4-diamine (N4D) | -1.75 | 3.39 | 1.69 | Promising Inhibition |
| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -1.68 | 3.54 | 1.77 | Promising Inhibition |
| 4-Amino-2H-naphthalene-1-one (4AHN) | -1.55 | 2.89 | 1.44 | Weaker Inhibition |
| 4-Amino-2H-naphthalene-1-thione (4AHT) | -1.48 | 2.76 | 1.38 | Weaker Inhibition |
Data sourced from a 2024 study on naphthalene derivatives. researchgate.net
The rational design of more effective corrosion inhibitors is guided by understanding the relationship between molecular structure and inhibitory performance. nih.gov Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate quantum chemical parameters that predict a molecule's effectiveness. researchgate.netdergipark.org.tr
Key parameters for inhibitor design include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. dergipark.org.tr
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests the molecule can accept electrons from the metal, which also strengthens the inhibitor-metal bond. dergipark.org.tr
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher reactivity and better inhibition performance. dergipark.org.tr
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. dergipark.org.tr
By computationally screening and modifying naphthalene-based structures, such as by introducing different functional groups, researchers can optimize these parameters to create inhibitors with superior performance for specific metals and environments. researchgate.netnih.gov This approach accelerates the development of new, highly effective corrosion control technologies.
Precursor in Complex Organic Synthesis
The structural features of this compound—a rigid aromatic core functionalized with both a nucleophilic amino group and a phenolic hydroxyl group—make it a valuable and versatile starting material, or precursor, in multi-step organic synthesis.
Chemists utilize such bifunctional compounds as building blocks to construct more complex molecular architectures. The amino group can readily participate in reactions to form amides, imines, or be used in coupling reactions, while the hydroxyl group can be converted into ethers, esters, or used in reactions that build heterocyclic rings. The ability to selectively react one group while leaving the other intact (or protected) provides a powerful strategy for assembling intricate target molecules.
For instance, aminonaphthol derivatives are key intermediates in the synthesis of various dyes and pigments. Furthermore, they serve as precursors for pharmacologically active compounds and specialized ligands used in coordination chemistry and asymmetric catalysis. The one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, which involves the reaction of a 2-naphthol (B1666908), an aldehyde, and an amine, highlights the importance of the aminonaphthol scaffold in generating molecular libraries of potential therapeutic agents and other functional materials. ijcmas.combohrium.com
Biomedical Research Applications
In the realm of biomedical research, the pursuit of novel therapeutic agents and tools to study biological processes is relentless. The aminonaphthol scaffold, exemplified by this compound, offers a versatile platform for the design and synthesis of molecules with specific biological functions.
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The development of pharmacophore models is a crucial step in rational drug design, guiding the discovery and optimization of new drug candidates.
The this compound structure possesses key features that are pivotal for its inclusion in pharmacophore models for various biological targets. The naphthalene rings system provides a rigid, aromatic scaffold that can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The strategically positioned amino and hydroxyl groups are critical hydrogen bond donors and acceptors, which are fundamental for molecular recognition and binding affinity.
Research on naphthalen-2-ol derivatives has demonstrated their significance in developing pharmacophore models for a range of therapeutic targets. For instance, derivatives of the naphthol skeleton have been instrumental in creating pharmacophore models for B-Raf(V600E) receptor antagonists. In these models, the key features often include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, all of which are present in the this compound molecule. A five-featured pharmacophore model, designated ADDRR, was developed for B-Raf(V600E) inhibitors, comprising two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. The structural alerts within this compound align well with such pharmacophoric requirements.
Furthermore, studies on aminonaphthol-indole derivatives have highlighted their potential in various biological activities, including antioxidant, antimicrobial, antitubercular, and anticancer effects. nih.gov The indole (B1671886) framework is recognized as a privileged structure in medicinal chemistry, and its combination with the aminonaphthol moiety generates a diverse library of compounds for biological screening. nih.gov The biological activity of these complex derivatives underscores the importance of the aminonaphthol core as a fundamental pharmacophoric element.
The table below summarizes the key pharmacophoric features of this compound and their potential roles in molecular interactions.
| Pharmacophoric Feature | Structural Component in this compound | Potential Molecular Interaction |
| Aromatic/Hydrophobic Region | Naphthalene Ring System | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amino Group (-NH₂) | Formation of hydrogen bonds with acceptor groups on the target protein |
| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Formation of hydrogen bonds with acceptor groups on the target protein |
| Hydrogen Bond Acceptor | Hydroxyl Group (-OH) | Formation of hydrogen bonds with donor groups on the target protein |
These features make this compound and its derivatives promising candidates for the design of new ligands targeting a variety of receptors and enzymes.
The "caging" of biomolecules is a sophisticated technique that utilizes photolabile protecting groups (PPGs) to temporarily inactivate a biologically active molecule. The activity of the "caged" molecule is restored by irradiation with light of a specific wavelength, which cleaves the PPG. This method provides precise spatiotemporal control over the release of bioactive compounds, making it an invaluable tool in cell biology and neurobiology.
Aromatic compounds, particularly those with nitrobenzyl moieties, are commonly used as PPGs. However, the development of new caging groups with diverse photochemical properties is an active area of research. The naphthalene scaffold present in this compound offers potential as a core structure for novel PPGs. The photochemical properties of the naphthalene ring can be modulated by its substituents, allowing for the fine-tuning of absorption wavelengths and cleavage efficiencies.
The amino and hydroxyl groups of this compound provide convenient handles for attaching the molecule to a biomolecule of interest, such as a neurotransmitter, a signaling molecule, or a drug. For example, the amino or hydroxyl group could be derivatized to form a carbamate (B1207046) or an ether linkage with the target biomolecule. This linkage would be designed to be photolabile, breaking upon light exposure to release the active biomolecule.
The general principle of caging a biomolecule (X) with a this compound-based caging group is illustrated below:
Caged Biomolecule (Inactive) ---(Light)--> This compound derivative + Active Biomolecule (X)
The successful design of a this compound-based caging group would depend on several factors, including:
Photochemical Efficiency: The quantum yield of the uncaging reaction should be high to ensure efficient release of the biomolecule.
Wavelength Specificity: The caging group should be cleaved by light of a wavelength that is not damaging to the biological system under study.
Stability: The caged compound must be stable in the biological environment until it is intentionally photolysed.
Biological Inertness: Both the caged compound and the photolysed caging group should be biologically inert to avoid confounding experimental results.
While specific examples of this compound being used as a caging group are not yet prominent in the literature, the fundamental properties of its aminonaphthol scaffold make it a promising candidate for the development of new photolabile protecting groups for advanced biomedical research applications.
Environmental Fate and Biotransformation Studies
Biodegradation Pathways of Amino-Naphthalene Derivatives
Biodegradation, the breakdown of organic substances by microorganisms, is a primary mechanism for the removal of amino-naphthalene derivatives from the environment omicsonline.org. The susceptibility of these compounds to microbial attack depends on environmental conditions, particularly the presence or absence of oxygen.
Under anaerobic conditions, where oxygen is absent, the biodegradation of aromatic compounds proceeds through different mechanisms than aerobic pathways wur.nlnih.gov. While information on toluene (B28343), benzene, and naphthalene (B1677914) under various anaerobic conditions (methanogenic, sulfate-reducing, iron-reducing) is available, specific pathways for aminonaphthalenes are less detailed wur.nl. However, general anaerobic degradation of aromatic hydrocarbons often involves initial activation reactions that introduce functional groups, followed by ring reduction and cleavage wur.nl. For instance, an iron-reducing enrichment culture has been shown to degrade 1-methylnaphthalene, producing 1-naphthoic acid as a metabolite, indicating that the degradation pathway involves the oxidation of the methyl group nih.gov. This process is carried out by members of the Thermoanaerobacteraceae family nih.gov. The biotransformation of many organic micropollutants ultimately depends on the enzymatic activities present in the specific anaerobic environment nih.gov.
In the presence of oxygen, aerobic microorganisms are highly effective at degrading naphthalene and its derivatives omicsonline.orgnih.gov. The degradation of naphthalene is typically initiated by a multi-component enzyme called naphthalene dioxygenase (NDO), which oxidizes the aromatic ring to form cis-naphthalene dihydrodiol frontiersin.org. This is then converted by a dehydrogenase to 1,2-dihydroxynaphthalene frontiersin.org. The aromatic ring is subsequently cleaved by another dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, leading to the formation of intermediates that can enter central metabolic pathways frontiersin.orgmdpi.com. This series of reactions is often referred to as the "upper pathway" of naphthalene degradation frontiersin.org. Various bacterial genera, particularly Pseudomonas, are well-known for their ability to degrade naphthalene using these pathways science.gov. The presence of amino and hydroxyl groups on the naphthalene ring, as in 4-Aminonaphthalen-2-OL, influences the specific enzymes and metabolic routes involved. For example, mixed bacterial consortiums have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids, where one member desulfonates the compound via 1,2-dioxygenation, and the resulting metabolites are then used by other members of the community frontiersin.org.
Table 1: Key Enzymes in Aerobic Naphthalene Degradation
| Enzyme | Function | Reference |
| Naphthalene Dioxygenase (NDO) | Catalyzes the initial oxidation of the aromatic ring. | frontiersin.org |
| cis-Naphthalene Dihydrodiol Dehydrogenase | Converts cis-dihydrodiol to 1,2-dihydroxynaphthalene. | frontiersin.org |
| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. | frontiersin.org |
| Salicylaldehyde Dehydrogenase | Converts salicylaldehyde to salicylate. | frontiersin.org |
Combining anaerobic and aerobic treatment stages can lead to the complete degradation of persistent organic pollutants mdpi.com. This sequential approach is particularly effective for compounds that are only partially broken down under strictly anaerobic or aerobic conditions mdpi.com. For many complex organic pollutants, an initial anaerobic stage can serve to detoxify or transform the parent compound into intermediates that are more readily degraded in a subsequent aerobic stage mdpi.comnih.gov. For example, in the treatment of chlorinated ethenes, the anaerobic phase results in reductive dechlorination, but can lead to the accumulation of harmful intermediates like vinyl chloride. A following aerobic phase can then mineralize these intermediates completely mdpi.com. This strategy could be applied to complex wastewaters containing amino-naphthalene derivatives, where an anaerobic step might initiate the breakdown, followed by an aerobic step to achieve complete mineralization nih.gov.
Formation and Fate of Aromatic Amine Metabolites
The biodegradation of amino-naphthalene derivatives can lead to the formation of various aromatic amine metabolites imrpress.comnih.gov. Aromatic amines (AAs) are a class of compounds that can be formed in the environment through the transformation of synthetic organic compounds like pesticides and dyes nih.govacs.org. The environmental fate of these metabolites is a significant concern, as many are persistent and toxic acs.org.
The persistence of AAs in aquatic environments varies. For instance, phenylurea pesticide-derived anilines like 4-chloroaniline and 3,4-dichloroaniline are considered persistent nih.govacs.org. Studies have shown that some AAs, such as 2,6-dimethyl aniline and 2-chloro-4-nitroaniline, are not effectively removed during aerobic sewage treatment, indicating they are likely to enter surface waters nih.govresearchgate.net. The primary removal process for AAs in aerobic wastewater treatment plants is biodegradation, rather than absorption or volatilization researchgate.net. The specific metabolites formed from this compound would depend on the degradation pathway, but could include other hydroxylated or deaminated naphthalene derivatives. For example, the metabolism of 1-naphthol, a related compound, can produce metabolites like 1,2-naphthoquinone and 1,4-naphthoquinone, which are reactive and can bind to proteins ca.gov.
Ecological Implications of Naphthalene Derivatives and Metabolites
Naphthalene and its derivatives, including aminonaphthalenes and their metabolites, can have significant adverse effects on aquatic and terrestrial ecosystems nih.govacs.orgmdpi.com. Naphthalene itself is classified as a possible human carcinogen and is a priority pollutant regulated by environmental agencies mdpi.comepa.gov. It is known to be moderately to highly toxic to various aquatic organisms, including fish, daphnids, and algae nih.govacs.orgmdpi.com.
Exposure to naphthalene can cause a range of sublethal effects in fish, such as tissue damage, altered enzyme activity, and impaired growth and reproduction nih.govacs.org. For example, studies on the fish species Anabas testudineus showed that naphthalene exposure led to significant changes in the activity of key metabolic enzymes like asparate aminotransferase (AST) and alanine aminotransferase (ALT) in various organs nih.govacs.org. The toxicity of naphthalene derivatives often depends on the specific functional groups present on the molecule imrpress.com. Aromatic amines, which can be metabolites of naphthalene derivatives, are of particular concern due to their potential carcinogenicity and mutagenicity imrpress.comnih.gov. The release of these compounds into the environment without adequate treatment poses a risk to aquatic life and potentially to human health through the food chain imrpress.com.
Analytical Methodologies for 4 Aminonaphthalen 2 Ol and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the elucidation of the chemical structure and electronic properties of 4-Aminonaphthalen-2-OL. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence spectroscopy are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural analysis. The ¹H NMR spectrum of an aminonaphthol, such as 3-amino-2-naphthol, reveals distinct signals for each proton, with their chemical shifts and coupling patterns providing information about their electronic environment and neighboring protons. chemicalbook.com Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. For instance, the ¹³C NMR spectrum of 2-naphthol (B1666908) shows ten distinct signals corresponding to the ten carbon atoms of the naphthalene (B1677914) ring system. researchgate.nethmdb.ca
For a more detailed structural assignment of this compound, 2D NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecule. This is crucial for tracing out the connectivity of the proton network within the naphthalene ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. sdsu.edu
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in the this compound molecule can be achieved, confirming its structural integrity. emerypharma.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For 1-Amino-2-naphthol, a related isomer, the mass spectrum shows a prominent molecular ion peak at m/z 159. researchgate.net The fragmentation of aminonaphthols typically involves the loss of small neutral molecules. Common fragmentation pathways for aromatic amines and phenols can be inferred. For instance, the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the amino group and a carbon monoxide (CO) molecule (28 Da) from the hydroxyl group are plausible fragmentation steps. researchgate.net For 1-Amino-2-naphthol, fragments at m/z 130 and 103 have been reported, corresponding to the sequential loss of these neutral molecules. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Possible Neutral Loss |
| 159 | [C₁₀H₉NO]⁺˙ (Molecular Ion) | - |
| 131 | [C₉H₇O]⁺ | CO |
| 130 | [C₉H₇N]⁺˙ | CHO |
| 103 | [C₈H₇]⁺ | CO + HCN |
Note: This table is based on general fragmentation patterns of related compounds and requires experimental verification for this compound.
UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as fluorescence provides information about the relaxation processes of the excited state.
The UV-Visible absorption spectrum of naphthol derivatives, such as 2-naphthol, typically exhibits absorption bands in the ultraviolet region corresponding to π-π* electronic transitions of the aromatic system. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene ring and the nature of the solvent. researchgate.netwikipedia.org For instance, the introduction of an amino group is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amino group extending the conjugation of the π-system.
The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, is often observed for compounds like aminonaphthols. wikipedia.org This is due to the differential stabilization of the ground and excited states by the solvent molecules. youtube.com A study of 4-Amino naphthalene-1-sulfonic acid, a related compound, showed positive solvatochromism, with a shift to longer wavelengths in more polar solvents. researchgate.net
Fluorescence spectroscopy provides further insights into the excited state properties. 2-Naphthol, for example, is a fluorescent compound. aatbio.com The fluorescence emission of aminonaphthols is also expected to be solvent-dependent, with changes in both the emission wavelength and quantum yield observed with varying solvent polarity.
Table 2: Expected UV-Visible Absorption and Fluorescence Data for this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) |
| Hexane (B92381) | 1.88 | (Expected in UV region) | (Expected in UV/blue region) |
| Dichloromethane | 8.93 | (Expected red-shift) | (Expected red-shift) |
| Ethanol (B145695) | 24.55 | (Further red-shift) | (Further red-shift) |
| Water | 80.1 | (Largest red-shift) | (Largest red-shift) |
Note: This table illustrates the expected trend based on solvatochromic effects and requires experimental data for this compound for confirmation.
The aggregation of aromatic molecules in solution can significantly affect their spectroscopic properties, often leading to broadening of spectral bands, changes in absorption and emission maxima, and quenching of fluorescence. To obtain reliable and reproducible spectroscopic data for this compound, it is crucial to mitigate aggregation. Several strategies can be employed:
Working at Low Concentrations: Aggregation is a concentration-dependent phenomenon. Therefore, conducting spectroscopic measurements at low concentrations (typically in the micromolar range or lower) can minimize intermolecular interactions and favor the monomeric species.
Choice of Solvent: The solubility of the compound in the chosen solvent plays a critical role. Solvents that can effectively solvate the molecule will reduce the tendency for self-association. For aromatic compounds, solvents that can engage in favorable interactions, such as π-stacking or hydrogen bonding, can help to keep the molecules in a monomeric state.
Use of Surfactants: In aqueous solutions, where hydrophobic aromatic molecules tend to aggregate, the addition of a surfactant above its critical micelle concentration can encapsulate the molecules within the micelles, thereby preventing aggregation.
Temperature Control: Increasing the temperature can sometimes disrupt the weak intermolecular forces responsible for aggregation, leading to a decrease in aggregate formation.
Addition of Co-solvents: The addition of a small amount of a good organic solvent to an aqueous solution can increase the solubility of the aromatic compound and reduce aggregation. rsc.org
By carefully controlling these experimental parameters, it is possible to obtain high-quality spectroscopic data that accurately reflects the intrinsic properties of the individual this compound molecules.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures, isomers, and other impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a powerful technique for the separation of moderately polar to nonpolar compounds like aminonaphthols. thermofisher.com In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govphcog.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of this compound can be optimized by adjusting the composition of the mobile phase, its pH, and the column temperature. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, or a fluorescence detector for enhanced sensitivity and selectivity. nih.gov
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. epa.gov For the analysis of aminonaphthols by GC, derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic peak shape. The polar amino and hydroxyl groups can be derivatized, for example, by silylation. The separation is achieved on a capillary column with a nonpolar or moderately polar stationary phase. A flame ionization detector (FID) is a common detector for this type of analysis.
The choice between HPLC and GC depends on the specific analytical requirements, including the volatility and thermal stability of the compound and its derivatives, the complexity of the sample matrix, and the desired sensitivity. unirioja.es
Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Stationary Phase Example | Mobile/Carrier Phase Example | Detection Method | Key Advantages |
| HPLC | C18-silica | Acetonitrile/Water | UV, Fluorescence | High resolution, suitable for non-volatile compounds, versatile. |
| GC | Polydimethylsiloxane | Helium | FID, MS | High efficiency, suitable for volatile compounds, can be coupled to MS for identification. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a fundamental and accessible technique for the real-time monitoring of chemical reactions involving this compound. chemistryhall.com Its utility lies in its ability to rapidly separate the starting materials, intermediates, and final products based on their differential affinities for the stationary and mobile phases. crsubscription.com This separation allows for a qualitative assessment of the reaction's progression and completion. chemistryhall.com
For a typical reaction where this compound is a reactant, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. chemistryhall.com The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds being separated. Given the polar nature of the amino and hydroxyl groups in this compound, a moderately polar solvent system is often effective. A mixture of a non-polar solvent like hexane or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol can be optimized to achieve clear separation. aga-analytical.com.pl
The progress of the reaction can be visualized by comparing the spots of the reaction mixture with the spots of the starting material and the expected product. As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while the spot of the product will become more prominent. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Different compounds in the mixture will exhibit distinct Rf values, enabling their identification.
Visualization of the separated spots on the TLC plate can be achieved through various methods. Since this compound possesses an aromatic naphthalene ring system, it is inherently UV active and can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent background. For enhanced or specific detection, various staining reagents can be employed. For instance, a ninhydrin (B49086) solution can be used to specifically detect the primary amine group of this compound, which would typically produce a characteristic colored spot upon heating. illinois.edu Other general-purpose stains like potassium permanganate (B83412) or phosphomolybdic acid can also be used to visualize organic compounds. illinois.edu
Table 1: Illustrative TLC Data for a Hypothetical Reaction of this compound
| Compound | Function | Polarity | Expected Rf Value* | Visualization Method |
| This compound | Starting Material | High | 0.35 | UV (254 nm), Ninhydrin |
| N-acetyl-4-aminonaphthalen-2-ol | Product | Moderate | 0.50 | UV (254 nm) |
| Acetic Anhydride | Reagent | Moderate | 0.65 | Potassium Permanganate |
*Note: Rf values are hypothetical and can vary significantly based on the exact TLC conditions (stationary phase, mobile phase composition, temperature, etc.).
Chiral Electromigration Methods for Enantiomeric Separation
For chiral molecules such as derivatives of this compound that may exist as enantiomers, chiral electromigration techniques, particularly capillary electrophoresis (CE), are powerful tools for their separation and quantification. nih.gov These methods are based on the differential migration of enantiomers in an electric field when they interact with a chiral selector present in the background electrolyte. nih.gov
The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These diastereomeric complexes possess different mobilities, leading to their separation. Common chiral selectors used in CE include cyclodextrins (CDs) and their derivatives, macrocyclic antibiotics, chiral crown ethers, and proteins. sigmaaldrich.com For the separation of aminonaphthol derivatives, cyclodextrins are often a suitable choice due to their ability to form inclusion complexes with aromatic moieties and interact with polar functional groups.
In a typical setup, a fused-silica capillary is filled with a buffer solution containing the chiral selector. The sample mixture is then introduced into the capillary, and a high voltage is applied across its ends. The differential interaction between the enantiomers and the chiral selector results in different migration times, allowing for their separation and detection at the capillary outlet, usually by UV-vis or fluorescence detection. The choice of buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.
While specific applications for the enantiomeric separation of this compound itself are not widely reported, the principles of chiral CE are broadly applicable to chiral amino compounds. chromatographytoday.com The presence of both an amino and a hydroxyl group provides two potential sites for interaction with a chiral selector, which can be exploited for effective enantiomeric resolution.
Thermal Analysis
Thermal analysis techniques are employed to characterize the physical and chemical properties of this compound as a function of temperature. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, decomposition profile, melting point, and other phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. The decomposition of related nitroso-naphthol compounds has been studied, showing that the decomposition process can be complex, with the initial decomposition temperature being dependent on the heating rate. nih.gov For instance, the thermal decomposition of 1-nitroso-2-naphthol (B91326) begins in the range of 129-156°C. nih.gov It is expected that this compound would exhibit its own characteristic decomposition profile, likely involving the loss of its functional groups at elevated temperatures. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. The melting point is a key physical property for compound identification and purity assessment. For comparison, the melting point of the related compound 2-naphthol is approximately 123°C. study.com The thermal behavior of various naphthalene derivatives has been investigated, providing a basis for understanding the potential thermal properties of this compound. nist.govnist.gov Studies on nitrogen-rich heterocyclic esters have shown that thermal decomposition can occur in multiple stages, with the initial mass loss corresponding to the elimination of more volatile fragments. mdpi.com
Table 2: Expected Thermal Properties of this compound based on Related Compounds
| Property | Analytical Technique | Expected Observation | Significance |
| Melting Point | DSC | A sharp endothermic peak | Purity and identity confirmation |
| Onset of Decomposition | TGA/DSC | Exothermic event with mass loss | Determination of thermal stability |
| Decomposition Profile | TGA | Multi-stage mass loss | Insight into decomposition mechanism |
Microscopic Techniques for Aggregation State Monitoring
The tendency of small molecules to self-assemble into larger aggregates in solution is a phenomenon of significant interest, particularly in the context of drug discovery and materials science. cd-biophysics.com Microscopic and light scattering techniques are invaluable for monitoring the aggregation state of this compound.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. unchainedlabs.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. sygnaturediscovery.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.
For this compound, DLS can be used to determine if the compound exists as individual molecules or forms aggregates in a particular solvent. creative-biostructure.com By measuring the hydrodynamic radius of the species in solution, one can distinguish between monomers and larger aggregates. This is particularly useful for identifying compounds that may act as promiscuous inhibitors in biological assays due to aggregation. wyatt.com The technique is highly sensitive to the presence of even small amounts of large aggregates. unchainedlabs.com However, it is important to note that DLS measurements can sometimes be inconsistent for non-spherical aggregates. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of surfaces at the nanoscale. nih.gov It can be used to directly observe the aggregates of small molecules, providing information about their size, shape, and structure. nih.gov In an AFM experiment, a sharp tip attached to a cantilever scans the surface of a sample. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional image of the surface.
For this compound, a solution of the compound can be deposited onto a flat substrate, such as mica or silicon, and the solvent allowed to evaporate. AFM can then be used to image any aggregates that have formed on the surface. cam.ac.uk This can provide direct visual confirmation of aggregation and reveal the morphology of the aggregates, which can range from amorphous clusters to more ordered structures. acs.org AFM has been widely used to study the aggregation of various molecules, from small organic compounds to large protein fibrils. nih.gov
Derivatization for Enhanced Detection in Analytical Applications
In many analytical applications, particularly those involving chromatography, the detection of this compound may be limited by its inherent physicochemical properties, such as its UV absorbance or fluorescence quantum yield. Derivatization is a chemical modification process that converts the analyte into a derivative with improved detectability. libretexts.orgresearchgate.net
The this compound molecule offers two primary functional groups for derivatization: the primary amino group and the phenolic hydroxyl group. A variety of reagents can be used to target these groups to introduce a chromophore or fluorophore, thereby enhancing its response to UV-Vis or fluorescence detectors. libretexts.org
For the primary amine, common derivatizing agents include:
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.
Fluorescamine: Reacts specifically with primary amines to form fluorescent products. illinois.edu
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. scribd.com
Isocyanates: Reagents like phenylisocyanate or 1-naphthylisocyanate react with amines to form urea (B33335) derivatives that have strong UV absorbance. scribd.comnih.gov
For the phenolic hydroxyl group, derivatization can be achieved with reagents such as:
Benzoyl chloride: Reacts with phenols to form benzoate (B1203000) esters with enhanced UV absorbance. researchgate.net
Silylating agents: These reagents can be used to increase the volatility of the compound for gas chromatography analysis.
The choice of derivatizing agent depends on the analytical technique being used and the desired level of sensitivity. Pre-column derivatization is often performed before chromatographic separation, while post-column derivatization occurs after separation and before detection. researchgate.net By converting this compound into a more readily detectable derivative, these methods can significantly lower the limits of detection and quantification in complex matrices. sigmaaldrich.com
Table 3: Common Derivatizing Agents for this compound
| Derivatizing Agent | Target Functional Group | Detection Method |
| Dansyl chloride | Primary Amine | Fluorescence |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence |
| 1-Naphthylisocyanate | Primary Amine, Hydroxyl | UV, Fluorescence |
| Benzoyl Chloride | Primary Amine, Hydroxyl | UV |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Aminonaphthalen-2-OL, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, adapting protocols from naphthol derivatives (e.g., 1-naphthol or 2-naphthol), a stirred solution of the precursor in DMF with K₂CO₃ as a base can generate an oxyanion intermediate. Subsequent addition of an appropriate amine source (e.g., ammonia or protected amines) under controlled temperatures (25–60°C) may yield the target compound. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via column chromatography are critical steps . Yield optimization requires tuning solvent polarity, stoichiometry, and reaction time.
Q. Q2. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/amine protons (δ 4.5–5.5 ppm, broad).
- IR: Confirm -OH (3200–3600 cm⁻¹) and -NH₂ (1500–1600 cm⁻¹) stretches.
- Chromatography:
Use GC-MS with HP-5MS or CP-Sil 5 CB columns (30 m × 0.25 mm ID, 0.25 µm film) to resolve isomers. Retention indices (RI) should be cross-referenced with NIST databases .
Q. Q3. What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth dilution.
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data (e.g., GC retention indices) for this compound across different columns?
Methodological Answer: Retention indices (RI) vary due to column stationary phases. For example:
Q. Q5. What strategies optimize regioselective amination of naphthalen-2-ol derivatives to minimize byproducts?
Methodological Answer:
- Protecting Groups: Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) to direct amination to the desired position.
- Catalysis: Use Pd/Cu catalysts for Buchwald-Hartwig coupling to enhance selectivity.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the 4-position .
Q. Q6. How can computational tools predict synthetic pathways or biological targets for this compound?
Methodological Answer:
- Retrosynthesis: AI platforms like Pistachio or Reaxys propose routes using known reaction templates (e.g., amine-naphthol couplings).
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or bacterial enzymes).
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize analogs .
Safety and Data Reproducibility
Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Q. Q8. How can researchers ensure reproducibility of biological activity data for this compound?
Methodological Answer:
- Standardized Assays: Follow CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1–5 × 10⁵ CFU/mL).
- Positive Controls: Include reference compounds (e.g., ampicillin for bacteria, aspirin for COX-2).
- Data Sharing: Deposit spectral and assay data in public repositories (e.g., PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
